

# Rationale for the Discontinuation of PF-05212377 Clinical Trials: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-05212377 |           |
| Cat. No.:            | B10822279   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the rationale behind the discontinuation of the clinical trial program for **PF-05212377** (also known as SAM-760), a selective 5-HT6 receptor antagonist developed by Pfizer for the treatment of mild-to-moderate Alzheimer's disease (AD). The core of this analysis centers on the pivotal Phase 2 study (NCT01712074), which was terminated due to futility. This document synthesizes publicly available data from clinical trial registries, scientific publications, and regulatory sources to provide a detailed overview for the scientific community.

## **Executive Summary**

The development of **PF-05212377** was halted following a pre-specified interim analysis of a Phase 2, randomized, double-blind, placebo-controlled clinical trial (NCT01712074). The trial was stopped because it met the criteria for futility, indicating a low probability of achieving its primary efficacy endpoint. The termination was not attributed to safety concerns. Data from the interim analysis showed no significant cognitive or neuropsychiatric benefit of **PF-05212377** over placebo in patients with mild-to-moderate Alzheimer's disease who were already receiving stable donepezil therapy. This outcome contributed to a broader pattern of failures for 5-HT6 receptor antagonists in late-stage clinical development for AD, suggesting that this therapeutic class may not be a viable approach for treating the disease.

#### PF-05212377: Mechanism of Action



**PF-05212377** is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1] These receptors are primarily expressed in the central nervous system, particularly in brain regions associated with cognition and memory, such as the hippocampus and cortex.[2] The proposed mechanism of action for 5-HT6 receptor antagonists in Alzheimer's disease is based on the hypothesis that blocking these receptors enhances cholinergic and glutamatergic neurotransmission, which are known to be impaired in AD. Preclinical studies suggested that **PF-05212377** could improve cognitive function.[3]

### Signaling Pathway of the 5-HT6 Receptor

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] This signaling cascade can influence the activity of various downstream effectors, ultimately modulating neuronal excitability and synaptic plasticity. The antagonism of this pathway by drugs like **PF-05212377** was expected to counteract some of the neurochemical deficits observed in Alzheimer's disease.





Click to download full resolution via product page

Caption: Simplified 5-HT6 Receptor Signaling Pathway.



# The Discontinued Phase 2 Clinical Trial (NCT01712074)

The decision to terminate the development of **PF-05212377** was based on the results of the Phase 2 study B2081011, registered under the identifier NCT01712074.[4]

## **Experimental Protocol**

The study was a randomized, 18-week, placebo-controlled, double-blind, parallel-group study designed to evaluate the safety and efficacy of **PF-05212377** in subjects with mild-to-moderate Alzheimer's disease who had existing neuropsychiatric symptoms and were on a stable daily dose of donepezil.

#### Patient Population:

- Inclusion Criteria: Participants had a clinical diagnosis of probable AD with supporting brain imaging. They also presented with neuropsychiatric symptoms, defined by a score of ≥ 10 on the Neuropsychiatric Inventory (NPI). Patients were required to be on a stable dose of donepezil (5 mg or 10 mg) for at least four months.
- Exclusion Criteria: Patients with extreme agitation, aggression, or inability to complete the
  cognitive assessments were excluded. Other exclusion criteria included the presence of
  other major structural brain diseases or severe medical or psychiatric conditions.

#### Treatment:

- Investigational Arm: PF-05212377 (30 mg, once daily)
- Control Arm: Placebo
- Background Therapy: All patients continued their stable dose of donepezil.

#### Endpoints:

Primary Efficacy Endpoint: Change from baseline in the Alzheimer's Disease Assessment
 Scale-cognitive subscale (13 items - ADAS-cog13) total score at Week 12.







 Key Secondary Efficacy Endpoint: Change from baseline in the Neuropsychiatric Inventory (NPI) total score at Week 12.

Statistical Analysis Plan: The study included a pre-specified interim analysis for futility or efficacy to be conducted after approximately 180 subjects had completed the 12-week treatment period. The futility criterion was based on the conditional power of the study to detect a statistically significant difference in the primary endpoint.

#### **Clinical Trial Workflow**

The workflow of the NCT01712074 trial followed a standard parallel-group, randomized controlled trial design.





Click to download full resolution via product page

Caption: Workflow of the NCT01712074 Clinical Trial.



## **Rationale for Discontinuation: Futility Analysis**

The primary reason for the discontinuation of the **PF-05212377** clinical trial program was the outcome of the pre-specified interim futility analysis of the NCT01712074 study.

## **Concept of Futility Analysis**

A futility analysis is an interim analysis in a clinical trial that assesses the probability of the trial achieving its objectives. If this probability is found to be very low, the trial may be stopped early for futility. This is done to prevent exposing participants to an ineffective treatment and to conserve resources.

## Futility Analysis in the PF-05212377 Trial

At the time of the interim analysis, 186 subjects had been randomized, and 163 had completed the 12-week visit. The analysis of the primary and key secondary endpoints revealed that the study had met the pre-specified criteria for futility.



Click to download full resolution via product page

Caption: Logical Flow of the Futility Analysis.

# **Quantitative Data from the Discontinued Trial**

The interim analysis of the NCT01712074 trial yielded the following key quantitative results, which are summarized in the tables below.

## **Efficacy Outcomes**

The efficacy data at week 12 showed no benefit of **PF-05212377** compared to placebo. In fact, the results numerically favored the placebo group for both the primary and key secondary endpoints.

| Endpoint                                     | PF-05212377<br>(n=91) | Placebo (n=95) | Treatment<br>Difference<br>(95% CI) | p-value |
|----------------------------------------------|-----------------------|----------------|-------------------------------------|---------|
| ADAS-cog13<br>(Change from<br>Baseline)      | 0.70                  | 0.43           |                                     |         |
| NPI Total Score<br>(Change from<br>Baseline) | 2.19                  | 0.20           |                                     |         |

Table 1: Primary and Key Secondary Efficacy Outcomes at Week 12 (Interim Analysis). A positive treatment difference favors placebo.

## Safety and Tolerability

The safety profile of **PF-05212377** was found to be comparable to placebo, and the trial's termination was not due to safety concerns.

| Adverse Event Category | PF-05212377 (n=91) | Placebo (n=95)  |
|------------------------|--------------------|-----------------|
| Any Adverse Event      | 46.2%              | 44.7%           |
| Serious Adverse Events | 5.5% (5 events)    | 3.2% (3 events) |
| Deaths                 | 1                  | 0               |



Table 2: Summary of Adverse Events (Interim Analysis).

#### **Conclusion and Broader Context**

The discontinuation of the **PF-05212377** clinical trial program due to futility was a significant event in the landscape of Alzheimer's disease drug development. It underscored the challenges of translating preclinical findings into clinical efficacy, particularly for novel therapeutic targets.

The failure of **PF-05212377** was not an isolated incident for the 5-HT6 receptor antagonist class. Other drugs with the same mechanism of action, such as idalopirdine and intepirdine, also failed to demonstrate efficacy in large Phase 3 trials. This series of failures has led to a general consensus in the scientific community that targeting the 5-HT6 receptor is unlikely to be a successful strategy for the symptomatic treatment of Alzheimer's disease.

This technical guide provides a detailed rationale for the discontinuation of the **PF-05212377** clinical trials, based on the publicly available data. The lack of efficacy, as determined by a prespecified futility analysis, was the sole driver for this decision. The data presented here can serve as a valuable resource for researchers and drug developers in the field of neurodegenerative diseases, offering insights into the complexities of clinical trial design and the importance of interim analyses in making go/no-go decisions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A Phase 2 clinical trial of PF-05212377 (SAM-760) in subjects with mild to moderate Alzheimer's disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Comparison of futility monitoring guidelines using completed phase III oncology trials -PMC [pmc.ncbi.nlm.nih.gov]
- 4. anantha-kattani.medium.com [anantha-kattani.medium.com]



To cite this document: BenchChem. [Rationale for the Discontinuation of PF-05212377
 Clinical Trials: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b10822279#rationale-for-the-discontinuation-of-pf-05212377-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com